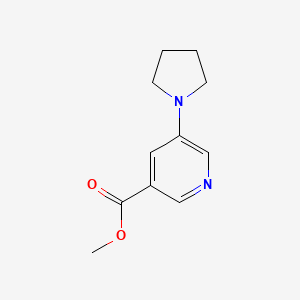

Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate

Description

Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate (C₁₁H₁₄N₂O₂) is a pyridine derivative featuring a pyrrolidine ring at the 5-position and a methyl ester group at the 3-position of the pyridine core. The compound’s InChIKey (TXUILKSNLPEUAG-UHFFFAOYSA-N) and CID (124706431) facilitate its identification in chemical databases .

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-pyrrolidin-1-ylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-11(14)9-6-10(8-12-7-9)13-4-2-3-5-13/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUILKSNLPEUAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with pyrrolidine in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate is primarily studied for its role as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

1.1. Protein Kinase Inhibition

Research indicates that compounds similar to this compound can inhibit specific protein kinases, which play crucial roles in cell signaling and disease progression. For instance, the inhibition of IκB kinase epsilon (IKKε) has been linked to anti-inflammatory and anti-cancer effects, suggesting that this compound may have similar properties .

1.2. Antimicrobial Activity

The compound's structural features are reminiscent of other known antimicrobial agents. Studies on related pyrrolidine derivatives have shown promising antibacterial activity by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication . This suggests potential applications in developing new antibiotics.

Synthesis and Structure-Activity Relationship

Understanding the synthesis and structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties.

2.1. Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The synthetic methods can include the use of coupling reactions and modifications to enhance yield and purity .

2.2. Structure-Activity Relationships

Investigations into SAR have demonstrated that modifications at specific positions on the pyridine ring can significantly affect biological activity. For example, substituents that enhance lipophilicity or alter electronic properties may improve binding affinity to biological targets .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic areas.

3.1. Cancer Research

A study focused on pyridine derivatives showed that certain analogs exhibited selective cytotoxicity against cancer cell lines by inducing apoptosis through kinase inhibition pathways . This positions this compound as a candidate for further investigation in oncology.

3.2. Neuropharmacology

Research has suggested that compounds with a similar structure may influence neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases . The ability to cross the blood-brain barrier is crucial for such applications.

Mechanism of Action

The mechanism of action of Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Variations

The following table highlights key structural differences and applications between Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate and analogous compounds:

Key Differences and Implications

Substituent Effects on Reactivity The methyl ester in the target compound enhances lipophilicity compared to PMVA’s polar vanillic acid group, making it more suitable for hydrophobic environments or as a precursor for hydrolysis to carboxylic acids .

Biological Activity PMVA’s antioxidant properties are attributed to its phenolic hydroxyl group, which is absent in the target compound. This highlights the role of electron-donating groups in radical scavenging . The trifluoromethyl group in Methyl 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate may enhance metabolic stability and target selectivity in drug design .

Biological Activity

Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a pyrrolidine moiety and a carboxylate group. This unique structure contributes to its diverse biological activities.

Synthesis Methods

The synthesis typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. Common methods include:

- Condensation Reactions : Utilizing coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the carboxylate ester.

- Cyclization Techniques : Employing acid or base catalysis to promote cyclization reactions leading to the desired product.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. A study reported its effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. For example, it has been noted to induce apoptosis in cancer cells through the activation of caspase pathways .

Neuroprotective Effects

Recent investigations suggest potential neuroprotective properties, possibly through the inhibition of oxidative stress pathways. This could make it a candidate for treating neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound has shown potential in modulating receptors related to neurotransmission and inflammation .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant activity against resistant strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 12 |

| E. coli | 25 |

| S. aureus | 15 |

Study 2: Anticancer Activity

Another study assessed the anticancer properties using various cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Q & A

Q. What are the standard synthetic routes for Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from pyridine derivatives. Key steps include nitration, amination with pyrrolidine, and esterification. For example, nitration at the 5-position of pyridine can be followed by nucleophilic substitution with pyrrolidine, then esterification using methanol under acidic conditions. Optimization focuses on catalysts (e.g., Pd for coupling reactions), solvent selection (polar aprotic solvents like DMF for amination), and temperature control to minimize side products . Purification often employs column chromatography or recrystallization to achieve >95% purity.

Q. Which analytical techniques are essential for characterizing this compound and confirming its structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies ester (C=O) and pyrrolidine (N-H) groups. X-ray crystallography, though less common, resolves crystal packing and stereochemistry when single crystals are obtainable .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a scaffold for drug development due to its dual functional groups: the pyrrolidine moiety enhances solubility and bioavailability, while the ester group allows further derivatization. Studies highlight its role in synthesizing kinase inhibitors and neuroactive compounds, leveraging its ability to interact with hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations model electron density distributions to predict sites for electrophilic/nucleophilic attacks. Molecular docking simulations assess binding affinities to biological targets (e.g., enzymes), guiding rational drug design. Machine learning pipelines can also optimize reaction conditions by training on datasets of similar pyridine derivatives .

Q. How should researchers address contradictory data in literature regarding reaction yields or biological activity?

Systematic validation is key:

- Reproduce conditions : Ensure solvent purity, catalyst loading, and temperature match reported methods.

- Analytical cross-check : Use LC-MS to identify byproducts affecting yield .

- Biological assays : Standardize cell lines or enzyme sources to minimize variability in activity studies .

Contradictions in crystallographic data may arise from polymorphism; reanalyze structures using programs like SHELXL for refinement .

Q. What strategies improve the compound’s stability during storage or in biological systems?

- Storage : Lyophilize and store under inert gas at -20°C to prevent ester hydrolysis.

- Pro-drug approaches : Replace the methyl ester with tert-butyl esters to enhance metabolic stability in vivo .

- Encapsulation : Use liposomal carriers to mitigate degradation in physiological environments .

Methodological Challenges

Q. How can researchers troubleshoot low yields in the amination step with pyrrolidine?

- Catalyst screening : Test Pd/Cu systems to facilitate C-N coupling.

- Solvent effects : Switch to DMSO to enhance nucleophilicity of pyrrolidine.

- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .

Q. What advanced techniques elucidate the compound’s role in multi-step catalytic cycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.